REACTION_CXSMILES
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[CH3:1][C@@H:2]1[O:9][C:7](=[O:8])[C@H:6](C)[O:5][C:3]1=[O:4].[CH2:11]1[O:18][C:16](=[O:17])[CH2:15]O[C:12]1=O>>[CH2:2]1[O:9][C:7](=[O:8])[CH2:6][O:5][C:3]1=[O:4].[C:16]1(=[O:17])[O:18][CH2:11][CH2:12][CH2:2][CH2:1][CH2:15]1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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In this embodiment, LPLG-b-P(GA-co-CL) copolymer is formed
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Type
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CUSTOM
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Details
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to form a polymerization solution
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Name
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Type
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product
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Smiles
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C1C(=O)OCC(=O)O1
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Name
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Type
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product
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Smiles
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C1(CCCCCO1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |